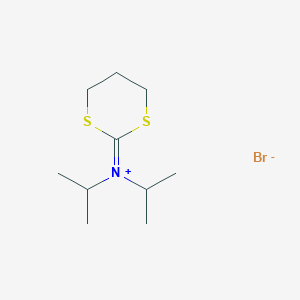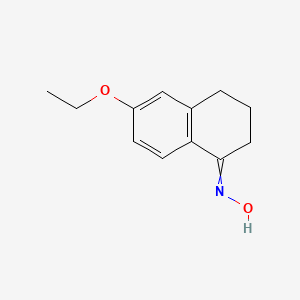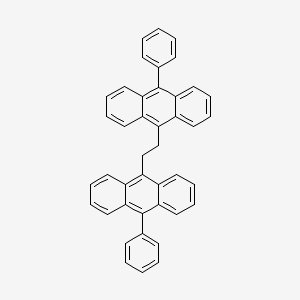
9,9'-(Ethane-1,2-diyl)bis(10-phenylanthracene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) is a compound belonging to the class of anthracene derivatives. Anthracene and its derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound is characterized by the presence of two phenylanthracene units connected by an ethane-1,2-diyl linker.
Preparation Methods
The synthesis of 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds between aryl halides and aryl boronic acids or alkynes . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction leads to dihydroanthracene derivatives .
Scientific Research Applications
9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) has several scientific research applications:
Biology: Its fluorescent properties make it useful as a probe in biological imaging and diagnostics.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where its ability to generate reactive oxygen species upon light irradiation can be harnessed to kill cancer cells.
Mechanism of Action
The mechanism of action of 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the formation of singlet and triplet excited states. These excited states can then participate in various photochemical processes, such as fluorescence and phosphorescence. The molecular targets and pathways involved include the interaction with other chromophores and the generation of reactive oxygen species in the presence of oxygen .
Comparison with Similar Compounds
Similar compounds to 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) include other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its use as a sensitizer in chemiluminescence and in blue OLEDs.
9-(4-Phenyl)anthracene: Exhibits high thermal stability and blue emission with a high quantum yield.
9,10-Bis(phenylethynyl)anthracene: Used in the study of photophysical properties and as a building block for more complex molecules.
The uniqueness of 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) lies in its specific structure, which provides distinct photophysical properties and makes it suitable for various applications in optoelectronics and photodynamic therapy.
Properties
CAS No. |
71582-26-8 |
|---|---|
Molecular Formula |
C42H30 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
9-phenyl-10-[2-(10-phenylanthracen-9-yl)ethyl]anthracene |
InChI |
InChI=1S/C42H30/c1-3-15-29(16-4-1)41-37-23-11-7-19-31(37)35(32-20-8-12-24-38(32)41)27-28-36-33-21-9-13-25-39(33)42(30-17-5-2-6-18-30)40-26-14-10-22-34(36)40/h1-26H,27-28H2 |
InChI Key |
VLZCDILOHCGIMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)CCC5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
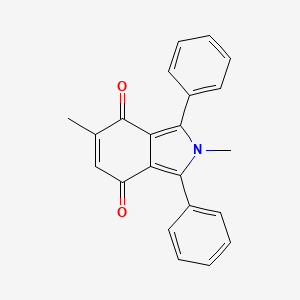
![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)
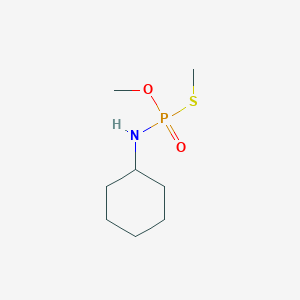
![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
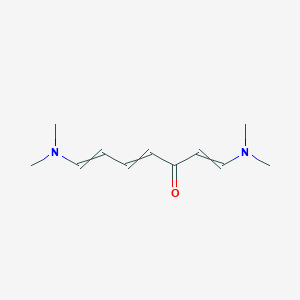
![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
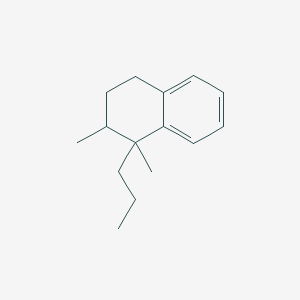
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)
